Product packaging for Manganese(III) phosphate(Cat. No.:CAS No. 10236-39-2)

Manganese(III) phosphate

Cat. No.: B077653
CAS No.: 10236-39-2
M. Wt: 149.909 g/mol
InChI Key: BECVLEVEVXAFSH-UHFFFAOYSA-K
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Description

Manganese(III) phosphate is an inorganic compound of significant interest in advanced materials research and catalysis. Its primary research value lies in the unique redox properties of the manganese(III) ion (Mn³⁺), which acts as a single-electron oxidant. This makes it a valuable precursor or catalyst in organic synthesis for oxidation reactions and a subject of study in the development of novel heterogeneous catalysts. In materials science, this compound is investigated for its potential application in lithium-ion and sodium-ion batteries as a cathode material due to its ability to undergo reversible redox processes. Furthermore, its magnetic properties are explored in the design of new molecular magnets. The mechanism of action often involves the transfer of an electron from a substrate to the Mn³⁺ center, reducing it to Mn²⁺ and driving oxidative transformations or facilitating electrical conductivity within a crystal lattice. This reagent is essential for researchers developing sustainable catalytic processes and next-generation energy storage technologies. It is provided as a high-purity solid to ensure reproducibility and performance in sensitive experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnO4P B077653 Manganese(III) phosphate CAS No. 10236-39-2

Properties

CAS No.

10236-39-2

Molecular Formula

MnO4P

Molecular Weight

149.909 g/mol

IUPAC Name

manganese(3+);phosphate

InChI

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

InChI Key

BECVLEVEVXAFSH-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Mn+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Mn+3]

Synonyms

Manganese (II) phosphate, Mn 34%

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry

Aqueous Precipitation Routes

Aqueous precipitation represents a fundamental and widely utilized approach for the synthesis of Manganese(III) phosphate (B84403). These methods are typically performed at or near ambient temperatures and involve the precipitation of the insoluble MnPO₄ product from a solution. Control over the reaction kinetics and thermodynamics is achieved by careful selection of precursors, oxidizing agents, and solution pH.

Oxidation of Manganese(II) Salts in Phosphoric Acid Systems

A common and effective method for producing Manganese(III) phosphate, particularly its hydrated form (MnPO₄·H₂O), involves the direct oxidation of a soluble Manganese(II) salt in a phosphoric acid medium. wikipedia.org This strategy leverages the stability of the Mn²⁺ ion in solution as a starting point, followed by an oxidation step to achieve the desired +3 oxidation state.

The process generally begins by dissolving a Manganese(II) salt, such as manganese(II) nitrate (B79036) or manganese(II) sulfate (B86663), in an aqueous solution of phosphoric acid. wikipedia.orgprepchem.com A strong oxidizing agent is then introduced to facilitate the conversion of Mn(II) to Mn(III). Nitric acid is a frequently employed oxidant for this purpose. wikipedia.orgprepchem.com The reaction mixture is heated, often on a steam bath, which promotes the reaction and leads to the evolution of nitrogen oxides and the precipitation of an olive-green solid, identified as this compound monohydrate. prepchem.com

Alternative oxidizing agents can also be used. For instance, the oxidation of manganese(II) acetate (B1210297) with potassium permanganate (B83412) in glacial acetic acid is another reported route. chemicalforums.com In some cases, even atmospheric oxygen can serve as the oxidant, although this process is significantly slower, potentially requiring weeks of continuous mixing. chemicalforums.comechemi.com The choice of acid is also critical; acetic acid is sometimes used because its pH helps prevent the precipitation of undesired Manganese(II) phosphate (Mn₃(PO₄)₂). chemicalforums.comechemi.com A patented method highlights the versatility of this approach, describing the use of various soluble manganese and phosphorus sources with oxidants like hydrogen peroxide or sodium nitrate, where the addition of an organic solvent can help control the precipitation and refine the particle size of the final product. google.com

Table 1: Examples of Aqueous Oxidation Synthesis of this compound
Mn(II) PrecursorPhosphorus SourceOxidizing AgentReaction ConditionsProductReference
Manganese(II) nitratePhosphoric acid (85%)Nitric acid (conc.)Heated on steam bathMnPO₄·H₂O prepchem.com
Manganese(II) acetatePhosphoric acidAtmospheric oxygenMixing for ~2 weeksMnPO₄ chemicalforums.comechemi.com
Manganese(II) acetateNot specifiedPotassium permanganateIn glacial acetic acidMnPO₄ hydrate (B1144303) chemicalforums.com
Soluble Mn(II) salt (e.g., MnSO₄·H₂O)Soluble phosphate (e.g., H₃PO₄)Hydrogen peroxide30-90 °C in aqueous/organic solvent mixMnPO₄·H₂O google.com

Comproportionation Reactions in Phosphate Media

Comproportionation, a reaction where two reactants containing the same element in different oxidation states form a product with that element in an intermediate oxidation state, provides an elegant route to this compound. This method involves the reaction of permanganate, containing Mn(VII), with a Manganese(II) salt in a phosphoric acid solution. wikipedia.org

The reaction proceeds according to the following equation: MnO₄⁻ + 4 Mn²⁺ + 10 PO₄³⁻ + 8 H⁺ → 5 [Mn(PO₄)₂]³⁻ + 4 H₂O wikipedia.org

In this process, the highly oxidized Mn(VII) in the permanganate ion is reduced, while the Mn(II) ion is oxidized. Both converge to the +3 oxidation state, stabilized by the phosphate ions in the solution. The initial product is the diphosphomanganate(III) complex ion, which subsequently converts to the more stable this compound monohydrate. wikipedia.org

Controlled Aqueous Crystal Growth of Hydrates

The morphology and particle size of this compound hydrates can be precisely controlled through careful manipulation of the precipitation conditions. By adjusting parameters such as reactant concentration, temperature, stirring time, and the solvent system, researchers can tailor the resulting crystal habit. electrochemsci.org

For example, synthesizing MnPO₄·H₂O via a simple precipitation method allows for the fabrication of various morphologies. High temperatures and extended stirring times during precipitation tend to favor the formation of densely accumulated nano-plates. electrochemsci.org Conversely, using a high concentration of reactants can produce large primary particles with a rice-like shape. electrochemsci.org The introduction of a co-solvent, such as ethanol (B145695) mixed with water, can significantly alter the crystallization pathway, leading to the formation of nano-sized thin flakes with a narrow size distribution. electrochemsci.org The use of ethanol as an inert solvent is thought to reduce both the nucleation and growth rates, facilitating better control over the final particle size. electrochemsci.org This level of morphological control is crucial as the physical characteristics of the material can significantly influence its properties and performance in various applications.

Table 2: Morphological Control in Aqueous Synthesis of MnPO₄·H₂O
Reaction ConditionResulting MorphologyReference
High temperature, long stirring timeDensely accumulated nano-plates electrochemsci.org
High reactant concentrationLarge, rice-like primary particles electrochemsci.org
Mixed solvent (ethanol/water)Nano-sized thin flakes (300-400 nm) electrochemsci.org

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses are powerful methods that involve carrying out chemical reactions in sealed vessels (autoclaves) at elevated temperatures and pressures. These techniques are particularly effective for producing highly crystalline materials, including complex metal phosphates that may not be accessible through conventional aqueous routes.

Template-Free Syntheses

Template-free hydrothermal synthesis allows for the direct crystallization of this compound phases without the need for organic structure-directing agents. This approach is advantageous as it yields pure, inorganic products and avoids a post-synthesis template removal step.

A notable example is the synthesis of a novel layered this compound, Na₃MnH(P₀.₉O₄)₂. acs.orgacs.org This compound was prepared by heating a mixture of Sodium dihydrogen phosphate (NaH₂PO₄), Manganese(II) sulfate monohydrate (MnSO₄·H₂O), and a commercial solution (MPMD) in a Teflon-lined autoclave under static conditions. acs.org The controlled temperature and pressure environment facilitated the oxidation of Mn(II) and the subsequent formation of the unique layered crystalline structure. acs.org

Hydrothermal methods are also employed to synthesize MnPO₄·H₂O with specific morphologies. For instance, single-crystal rods of MnPO₄·H₂O have been successfully prepared by reacting Manganese(II) nitrate with phosphoric acid at 130 °C for 16 hours. researchgate.net Studies have shown that the final morphology and phase are highly dependent on parameters such as the choice of phosphate source, reactant ratios, temperature, and reaction duration. researchgate.net Similarly, a facile one-pot hydrothermal method has been developed to produce MnPO₄·H₂O nanowires. mdpi.com

Table 3: Hydrothermal Synthesis of a Template-Free Layered Mn(III) Phosphate
ParameterValue/Description
ProductNa₃MnH(P₀.₉O₄)₂
PrecursorsNaH₂PO₄, MnSO₄·H₂O, MPMD
Temperature150 °C
Time6 days
Crystal SystemTriclinic
Lattice Parametersa = 5.2925 Å, b = 6.9004 Å, c = 5.2452 Å α = 91.56°, β = 116.95°, γ = 90.5°
acs.orgacs.org

Biomineralization-Inspired Templated Synthesis

Biomineralization, the process by which living organisms produce minerals, offers inspiration for advanced materials synthesis. By mimicking these natural processes, researchers can use biological macromolecules as templates to guide the growth and assembly of inorganic crystals with hierarchical and complex nanostructures.

This approach has been demonstrated for the synthesis of manganese phosphate nanomaterials using collagen as a biotemplate. rsc.orgrsc.org In this environmentally friendly method, collagen, a protein with a unique triple helix structure, serves as a scaffold. It induces the nucleation of manganese phosphate nanoparticles and acts as a "glue" to assemble them into intricate, flower-like structures with branched petals. rsc.orgnih.gov While this specific research resulted in a Manganese(II) phosphate-collagen hybrid material (CL–Mn₃(PO₄)₂), the underlying principle of using biotemplates to control morphology represents a promising, albeit less explored, avenue for the synthesis of structured this compound materials. rsc.orgrsc.org

Formation of Composite Architectures

The integration of manganese phosphate into composite materials is a key strategy for enhancing its properties, particularly for electrochemical applications. Hydrothermal methods are commonly employed for this purpose.

A facile one-pot hydrothermal process has been developed to create a composite of this compound monohydrate (MnPO₄·H₂O) nanowires and graphene oxide (GO) mdpi.comresearchgate.net. In a typical synthesis, graphene oxide and an ammonium (B1175870) phosphate source are dispersed in water, followed by the addition of a manganese(II) nitrate solution. The resulting mixture is heated in an autoclave, for instance at 220°C for 4 hours, to yield the composite material mdpi.com. The graphene oxide is thought to act as a surfactant, promoting a homogeneous nanowire morphology, and as a conductive agent that improves stability and anti-aggregation during electrochemical processes mdpi.com.

Similar hydrothermal techniques have been used to prepare composites of manganese phosphate with graphene foam (GF) up.ac.za and multi-walled carbon nanotubes (MWCNTs) researchgate.net. For the GF composite, manganese(II) acetate and hydrazinium (B103819) phosphate were added to a dispersion of graphene foam and heated hydrothermally at 200°C for 24 hours up.ac.za. In the case of MWCNTs, the composite was fabricated through a one-step hydrothermal synthesis followed by an annealing process, resulting in MnPO₄·H₂O nanosheets integrated with the nanotubes researchgate.net.

Table 1: Synthesis of this compound Composite Architectures

Composite Material Synthesis Method Precursors Key Findings
MnPO₄·H₂O / Graphene Oxide (GO) One-pot hydrothermal Mn(NO₃)₂, (NH₄)₃PO₄, GO GO acts as a surfactant and conductive agent, improving electrochemical stability mdpi.com.
Mn₃(PO₄)₂ / Graphene Foam (GF) Hydrothermal C₄H₆MnO₄, N₂H₉PO₄, GF Creates a composite structure for supercapacitor applications up.ac.za.
MnPO₄·H₂O / MWCNTs Hydrothermal + Annealing Not specified Produces a nanocomposite with a monoclinic structure for high-performance supercapacitors researchgate.net.

Solid-State Reaction Techniques

Solid-state reactions, performed at both high and low temperatures, are fundamental in producing various forms of manganese phosphate, including anhydrous, condensed, and layered phases.

High-Temperature Solid-State Synthesis of Anhydrous and Condensed Phases

The synthesis of pure, anhydrous this compound (MnPO₄) is not straightforward. Direct heating of the monohydrate (MnPO₄·H₂O) does not yield the anhydrous form; instead, it decomposes to manganese(II) pyrophosphate (Mn₂P₂O₇) at 420°C wikipedia.org. To produce the anhydrous MnPO₄, a specific oxidation route is required, such as oxidizing lithium manganese(II) phosphate with nitronium tetrafluoroborate (B81430) under inert conditions wikipedia.org. Anhydrous MnPO₄ is sensitive to moisture and decomposes at 400°C in a dry environment wikipedia.org.

High-temperature methods can also be used to generate condensed manganese(III) phosphates. For example, reacting manganese ore concentration wastes, which contain braunite, with ortho-phosphoric acid at temperatures of 400°C to 600°C leads to the formation of trivalent manganese polyphosphate, Mn(PO₃)₃ uctm.edu.

Table 2: High-Temperature Solid-State Synthesis of Manganese Phosphates

Target Compound Precursors Temperature Notes
Anhydrous MnPO₄ Lithium manganese(II) phosphate, Nitronium tetrafluoroborate Not specified Oxidation reaction under inert conditions wikipedia.org.
Manganese(II) pyrophosphate (Mn₂P₂O₇) MnPO₄·H₂O 420°C Decomposition product of the monohydrate wikipedia.org.
Manganese(III) polyphosphate (Mn(PO₃)₃) Manganese ore waste, Ortho-phosphoric acid 400-600°C Forms from industrial byproducts uctm.edu.

Low-Heating Solid-State Reaction for Layered Compounds

Low-temperature solid-state reactions are effective for producing layered manganese phosphate structures. A notable example is the synthesis of layered, nanocrystalline sodium manganese(II) phosphate trihydrate (NaMnPO₄·3H₂O) researchgate.net. This compound was prepared by reacting manganese(II) sulfate monohydrate (MnSO₄·H₂O) and sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) at a relatively low temperature of 70°C for 3 hours. The resulting product was identified as a layered compound with a crystallite size of approximately 27 nm researchgate.net. While this specific example results in a manganese(II) compound, the methodology is indicative of low-heating solid-state routes for producing layered phosphate structures within the broader manganese phosphate family. Solvothermal methods using organic templates have also been employed to create novel layered manganese(II) phosphates randallcygan.comresearchgate.net.

Electrochemical Deposition and Conversion Methods

Electrochemical methods offer a sustainable alternative for producing manganese phosphate coatings, often eliminating the hazardous sludge associated with traditional conversion coating processes researchgate.net. These techniques can be used to deposit composite films and improve surface properties like wear resistance.

A composite of manganese oxide-phosphate and reduced graphene oxide (MnOₓ–Pi–rGO) can be electrodeposited in a single step rsc.org. The process involves the electrochemical reduction of a graphene oxide suspension in a neutral phosphate buffer solution containing potassium permanganate (KMnO₄) rsc.org. This method co-deposits manganese oxide, phosphate ions, and reduced graphene oxide onto the substrate electrode rsc.org.

Electrolytic deposition can also be used to form iron-manganese phosphate composite coatings on substrates like aluminum, which are difficult to coat using conventional chemical conversion methods researchgate.net. The process utilizes an electrolyte containing manganese and phosphate ions with a steel anode researchgate.net. Research into electrolytic phosphating for wear resistance on steel has shown that surface activation can lower the required operating temperature from 80°C to 60°C, and the use of mixed Mn/Zn electrolytes can allow the process to operate even at room temperature researchgate.net.

Derivatization from Manganese Organic Phosphate Precursors

Manganese phosphate materials can be derived from manganese organic phosphate (MOP) precursors through processes like calcination. By controlling the reaction conditions, MOPs with distinct morphologies can be synthesized, which then serve as templates for the final inorganic product mdpi.com.

In one study, manganese organic phosphate with various two-dimensional morphologies was synthesized via a solvothermal reaction between manganese(II) acetylacetonate (B107027) and phenyl phosphonic acid in a dimethylformamide (DMF) solution mdpi.com. These Mn-MOP precursors were subsequently calcined in air at different temperatures. Upon heating to 550°C, the organic component completely decomposed, resulting in the formation of manganese pyrophosphate (Mn₂P₂O₇) mdpi.com. This demonstrates a method where a metal-organic framework serves as a precursor to a condensed manganese phosphate, with the morphology of the final product being influenced by the initial MOP structure mdpi.com.

Table 3: Derivatization of Manganese Pyrophosphate from Mn-MOP Precursor

Precursor Precursor Components Derivatization Method Temperature Final Product
Manganese Organic Phosphate (Mn-MOP) Manganese(II) acetylacetonate, Phenyl phosphonic acid Calcination in air 550°C Manganese pyrophosphate (Mn₂P₂O₇) mdpi.com.

Synthesis from Industrial Byproducts and Waste Streams

Utilizing industrial waste as a raw material for synthesizing manganese phosphate presents an economical and environmentally beneficial approach. Manganese ore processing wastes, which can be rich in manganese-containing minerals, are a viable feedstock.

An acid-thermal method has been successfully used to synthesize manganese phosphate materials from manganese ore concentration wastes from the Zhairem deposit uctm.edu. These wastes, containing the mineral braunite ((Mn₂O₃)₃MnSiO₃), were mixed with 85% ortho-phosphoric acid to form a plastic charge, which was then heated. The study found that at a synthesis temperature of 200°C, the reaction between the braunite and phosphoric acid yielded Manganese(III) monophosphate alongside other phosphate compounds uctm.edu. As the temperature was increased to 400°C and 600°C, the monophosphate was further dehydrated and converted into trivalent manganese polyphosphate (Mn(PO₃)₃) uctm.edu.

Table 4: Synthesis of this compound from Industrial Waste

Waste Source Key Mineral in Waste Synthesis Method Temperature Resulting Mn(III) Species
Manganese ore concentration tailings Braunite ((Mn₂O₃)₃MnSiO₃) Acid-thermal 200°C Manganese(III) monophosphate (MnPO₄) uctm.edu.
Manganese ore concentration tailings Braunite ((Mn₂O₃)₃MnSiO₃) Acid-thermal 400-600°C Manganese(III) polyphosphate (Mn(PO₃)₃) uctm.edu.

Structural Elucidation and Crystallography

Structural Defects and Their Influence on Material Integrity

Intrinsic Antisite Defects and Vacancy Associations

Point defects, such as antisite defects and vacancies, are intrinsic to the crystal lattice of manganese(III) phosphate (B84403) and significantly influence its electronic and ionic transport properties. While direct experimental studies on intrinsic antisite defects specifically in MnPO₄ are not extensively documented, valuable insights can be drawn from research on structurally related manganese phosphate materials.

Antisite defects in phosphate compounds involve the swapping of cation positions within the crystal lattice. In the context of manganese phosphates, this could theoretically involve Mn ions occupying phosphorus sites or vice versa. However, due to the significant differences in ionic radii and charge between Mn³⁺ and P⁵⁺, such defects are generally considered to be of high formation energy and thus less common. More prevalent, particularly in mixed-metal phosphate systems, are cation antisite defects where different metal ions exchange positions. For instance, in olivine-type LiMnPO₄, a compound structurally related to the anhydrous form of MnPO₄, the most favorable intrinsic defect is the cation antisite defect where Li and Mn ions exchange positions. This suggests that in manganese phosphate lattices containing other cations, similar antisite defects would be the most probable.

Vacancy associations are another critical aspect of the defect chemistry in manganese(III) phosphate. These involve the formation of clusters of vacancies, which can have a profound impact on ion mobility. For example, the pairing of a cation vacancy with an anion vacancy can create a neutral defect complex. The presence of such vacancy pairs can influence the diffusion pathways for ions within the crystal structure. In manganese oxides, the removal of an oxide ion does not simply introduce electrons into existing empty states but can lead to significant local structural rearrangements due to the strong interactions between manganese centers and their surrounding oxide ligands. A similar principle can be applied to manganese phosphates, where the formation of oxygen vacancies would be expected to have a significant local effect on the Mn and P coordination environments.

Influence of Synthesis Conditions on Defect Concentrations

The concentration and nature of intrinsic defects in this compound are highly dependent on the synthesis conditions employed. Factors such as temperature, pressure, and the chemical precursors used can all influence the resulting defect chemistry of the material.

Different synthesis methodologies can lead to the formation of various polymorphs and hydrated forms of manganese phosphate, each with its own characteristic defect landscape. For instance, the synthesis of manganese(III) phosphates via the reaction of H₃PO₄ with manganese(II) salts in the presence of an oxidant can yield different phases depending on the temperature. It has been shown that increasing the synthesis temperature can lead to the formation of polyphosphates from orthophosphates, which inherently alters the crystal structure and, consequently, the types and concentrations of intrinsic defects.

Comparative Crystallographic Studies with Related Metal Phosphates

A comparative analysis of the crystallographic data of this compound with other trivalent metal phosphates, such as iron(III) phosphate (FePO₄), aluminum phosphate (AlPO₄), and gallium phosphate (GaPO₄), reveals both structural similarities and distinct differences. These comparisons are valuable for understanding the structure-property relationships within this class of materials.

Iron(III) phosphate is known to exist in several polymorphic forms, with the most common being isostructural with α-quartz. In this trigonal structure, both iron and phosphorus atoms are tetrahedrally coordinated to oxygen. This is in contrast to the olivine (B12688019) structure of anhydrous MnPO₄, where the manganese ions are octahedrally coordinated. However, other polymorphs of FePO₄, such as a monoclinic and an orthorhombic phase, have also been synthesized.

Aluminum phosphate (AlPO₄) also exhibits polymorphism, with one of its common forms, berlinite, being isostructural with α-quartz. The structure consists of alternating AlO₄ and PO₄ tetrahedra. Another form of AlPO₄ has a low-cristobalite type structure with orthorhombic symmetry.

Gallium phosphate (GaPO₄) is also isotypic with quartz, featuring a trigonal crystal system with alternating GaO₄ and PO₄ tetrahedra. Similar to AlPO₄, a low-cristobalite form of GaPO₄ with orthorhombic symmetry is also known.

The following table provides a comparative overview of the crystallographic data for these metal phosphates.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
This compound (anhydrous) OrthorhombicPmnaa = 9.65, b = 5.91, c = 4.78
Iron(III) Phosphate (trigonal) TrigonalP3₁21a = 5.036, c = 11.249
Iron(III) Phosphate (monoclinic) MonoclinicP2₁/na = 5.480, b = 7.480, c = 8.054, β = 95.71°
Aluminum Phosphate (berlinite) TrigonalP3₁21a = 4.943, c = 10.948
Aluminum Phosphate (low-cristobalite) OrthorhombicC222₁a = 7.06, b = 7.06, c = 7.00
Gallium Phosphate (trigonal) TrigonalP3₁21a = 4.901, c = 11.048
Gallium Phosphate (low-cristobalite) OrthorhombicC222₁a = 6.91, b = 6.91, c = 6.87

Advanced Spectroscopic and Microscopic Characterization

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable, non-destructive technique for the structural characterization of crystalline materials like manganese(III) phosphate (B84403). By analyzing the pattern of diffracted X-rays, one can deduce fundamental information about the atomic arrangement within the material.

Powder X-ray diffraction (XRD) is the primary method for identifying the crystalline phases present in a sample of manganese(III) phosphate. Each crystalline solid has a unique atomic arrangement, which produces a distinct diffraction pattern that serves as a "fingerprint" for that specific phase. malvernpanalytical.com By comparing the experimental diffraction pattern of an unknown sample to reference patterns in extensive databases, such as those maintained by the International Centre for Diffraction Data (ICDD), a definitive identification of the constituent phases can be achieved. xray.cz

This technique is crucial for confirming the synthesis of the desired this compound compound and for detecting the presence of any impurities or secondary phases. For example, XRD analysis can distinguish between different hydrated forms, such as anhydrous MnPO₄ and its monohydrate, MnPO₄·H₂O.

Furthermore, XRD data can be used to assess the crystallinity of the material. A highly crystalline sample will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will result in broad, diffuse humps. xray.czuitm.edu.my Quantitative analysis of the diffraction pattern allows for the calculation of the degree of crystallinity, providing a measure of the structural order within the material. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net

Table 1: Example of Phase and Crystallinity Analysis of a Manganese Compound Sample using XRD

ParameterResultMethod of Determination
Identified PhaseThis compound (MnPO₄)Search-Match against ICDD database
Secondary PhaseManganese(IV) Oxide (MnO₂)Search-Match against ICDD database
Phase Composition~95% MnPO₄, ~5% MnO₂Quantitative Rietveld Refinement
Crystallinity85%Peak deconvolution and area calculation
Average Crystallite Size45 nmScherrer Equation

For a more detailed and precise determination of the crystal structure, synchrotron X-ray powder diffraction (SXRPD) is employed. Synchrotron sources produce X-ray beams that are exceptionally intense and highly collimated, leading to diffraction data with significantly higher resolution and better signal-to-noise ratios compared to conventional laboratory XRD instruments. nih.govsynchrotron.org.au

This enhanced resolution is critical for resolving subtle peak splitting and overlapping reflections, which is often a problem in complex crystal structures or multi-phase samples. synchrotron.org.aunsrrc.org.tw The high-quality data obtained from SXRPD allows for sophisticated structural analysis, including the precise determination of lattice parameters, atomic positions, and bond lengths and angles through Rietveld refinement. The structure of this compound monohydrate (MnPO₄·H₂O) has been successfully determined using this powerful technique. acs.org This level of detail is essential for understanding the material's fundamental properties and for establishing structure-property relationships.

Table 2: Crystallographic Data for MnPO₄·H₂O from High-Resolution Diffraction

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Lattice Parameter a (Å)6.912
Lattice Parameter b (Å)7.470
Lattice Parameter c (Å)7.357
Angle β (°)90.6
Unit Cell Volume (ų)379.8

In situ X-ray diffraction allows for the study of material transformations as they happen in real-time. By equipping a diffractometer with a specialized sample stage, diffraction patterns can be collected while the sample is subjected to controlled changes in temperature, pressure, or gaseous atmosphere. mdpi.comaps.org This technique provides invaluable kinetic and mechanistic information about dynamic processes.

For this compound, in situ XRD could be used to monitor structural changes during thermal decomposition, dehydration processes, or solid-state reactions. For instance, by heating a sample of MnPO₄·H₂O and collecting diffraction patterns at regular intervals, one could observe the transition to the anhydrous MnPO₄ phase, determine the temperature at which this occurs, and potentially identify any intermediate or metastable phases that form during the process. rsc.orgresearchgate.net This dynamic information is crucial for understanding the material's thermal stability and for optimizing synthesis and processing conditions.

Table 3: Hypothetical In Situ XRD Study of MnPO₄·H₂O Dehydration

Temperature (°C)Observed Crystalline Phase(s)Interpretation
25 - 250MnPO₄·H₂OMonohydrate phase is stable
275MnPO₄·H₂O, MnPO₄ (trace)Onset of dehydration
300MnPO₄·H₂O, MnPO₄Phase mixture during transition
350MnPO₄Complete conversion to anhydrous phase

Electron Microscopy Techniques

Electron microscopy utilizes a beam of accelerated electrons to generate high-resolution images of a sample, revealing details about its surface topography, morphology, and internal structure that are not visible with light microscopy.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of this compound at the micrometer to nanometer scale. mdpi.com In SEM, a focused electron beam is scanned across the sample's surface, and the resulting interactions generate various signals, primarily secondary electrons, which are used to form an image. This image provides detailed information about the sample's topography, particle size, shape, and aggregation. scispace.com

Analysis of this compound powders by SEM can reveal whether the particles are, for example, spherical, rod-like, or irregularly shaped. It also shows how these primary particles agglomerate to form larger secondary structures. For coated or solid samples, SEM can be used to assess surface texture, roughness, and porosity. researchgate.net This microstructural information is vital as it directly influences the material's bulk properties, such as its surface area and catalytic activity.

Table 4: Morphological Characteristics of this compound via SEM

CharacteristicObservation
Primary Particle ShapeIrregular, pseudo-cubic
Primary Particle Size Range200 nm - 500 nm
Aggregation StateForms large, porous agglomerates (5-20 µm)
Surface TextureRough and granular

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution Transmission Electron Microscopy (HRTEM), provide unparalleled insight into the nanoscale features and atomic structure of materials. thermofisher.com In TEM, a broad beam of high-energy electrons passes through an ultra-thin sample, and the transmitted electrons are focused to form an image. This allows for the direct visualization of individual nanoparticles, revealing their size, shape, and internal structure. youtube.com

HRTEM takes this capability a step further, offering magnification high enough to resolve the atomic lattice of a crystalline material. pradeepresearch.orgwiley.com For this compound, HRTEM can be used to directly image the arrangement of atoms in the crystal, measure the spacing between atomic planes (d-spacing), and identify the crystallographic orientation of individual nanocrystals. Furthermore, HRTEM is exceptionally sensitive to imperfections in the crystal structure, enabling the direct observation of nanoscale features such as grain boundaries, dislocations, and stacking faults. youtube.com This atomic-level information is fundamental to understanding the defects and interfaces that can govern the material's electronic and chemical properties.

Table 5: Nanoscale Features of this compound Revealed by HRTEM

Nanoscale FeatureInformation Obtained
Lattice FringesMeasurement of d-spacing (e.g., 0.34 nm), confirming crystallinity and phase identity
Selected Area Electron Diffraction (SAED)Provides diffraction pattern from a single nanocrystal to determine its crystal structure
Crystal DefectsIdentification of edge dislocations and stacking faults within the crystal lattice
Particle-Particle InterfaceCharacterization of the atomic structure at grain boundaries in polycrystalline samples

Energy Dispersive X-ray Spectroscopy (EDXS/EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDXS or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. researchgate.net When a material like this compound is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. researchgate.net The energy of these X-rays is unique to each element, allowing for the identification of the constituent elements present. researchgate.net

In the context of this compound, EDXS analysis confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O). The technique can be extended to generate elemental maps, which visualize the spatial distribution of these elements across the sample's surface. mindat.org By scanning the electron beam over a selected area and collecting the EDXS signal at each point, a map is constructed where the intensity or concentration of each element is displayed, typically using a color scale. mindat.org For a homogeneous sample of MnPO₄, these maps would show a uniform distribution of Mn, P, and O, confirming the compound's purity and consistent composition. This method is crucial for verifying the synthesis of the target material and ensuring the absence of significant impurities or phase segregation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and crystal structure.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound monohydrate, MnPO₄·H₂O, displays distinct bands corresponding to the vibrations of the phosphate (PO₄³⁻) anions and water molecules. researchgate.net

The spectrum shows a close structural similarity to other monohydrate compounds of the kieserite family. researchgate.net Spectroscopic studies indicate that the hydrogen bonds in MnPO₄·H₂O are stronger than those in related sulfate (B86663) compounds like MnSO₄·H₂O, a result of the highly charged Mn³⁺ cation and the strong proton-acceptor capability of the phosphate oxygens. researchgate.net Key vibrational bands for the phosphate group include symmetric and asymmetric stretching and bending modes. The presence of water is confirmed by characteristic O-H stretching and H-O-H bending vibrations. researchgate.netrruff.info

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H Stretching (Water) researchgate.net
~1630H-O-H Bending (Water) researchgate.net
~1100-1000ν₃ (Asymmetric Stretching) of PO₄³⁻ researchgate.netrruff.info
~985ν₁ (Symmetric Stretching) of PO₄³⁻ researchgate.netrruff.info
~600-550ν₄ (Asymmetric Bending) of PO₄³⁻ researchgate.netrruff.info

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar bonds. For phosphate minerals, Raman spectroscopy is highly effective for identifying the P-O stretching and bending modes. minsocam.org The most intense band in the Raman spectra of phosphates typically corresponds to the symmetric stretching (ν₁) mode of the PO₄³⁻ tetrahedron, usually found around 960-1000 cm⁻¹. minsocam.orgthecrystalcouncil.com

While detailed, dedicated Raman studies on pure, synthetic this compound are not widely available, analysis of related natural carbonophosphates containing manganese, such as sidorenkite (Na₃Mn(PO₄)(CO₃)), shows a sharp Raman band at 959 cm⁻¹ assigned to the PO₄³⁻ stretching mode. minsocam.org Additional bands corresponding to asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the phosphate group are also expected. The technique is sensitive to the local symmetry and crystal structure, and any distortion in the PO₄ tetrahedra would result in the splitting of degenerate vibrational modes. minsocam.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org For manganese compounds, XPS is particularly valuable for determining the oxidation state of the manganese ions. This is achieved by analyzing the binding energies of the core-level electrons, such as Mn 2p, Mn 3p, and the multiplet splitting of the Mn 3s peak. uctm.edurockidentifier.com

In the analysis of MnPO₄, the Mn 2p core-level spectrum is a key indicator of the oxidation state. Studies on MnPO₄ formed from the delithiation of LiMnPO₄ show a main Mn 2p₃/₂ peak at approximately 642 eV, which is characteristic of the Mn³⁺ state. geologyin.com The presence of Mn³⁺ is further confirmed by analyzing the energy separation in the multiplet splitting of the Mn 3s peak. For Mn(III) oxides, this separation is typically in the range of 4.6-5.4 eV. This ability to directly probe the oxidation state is critical for confirming the trivalent nature of manganese in the phosphate compound. wikipedia.org

Core LevelBinding Energy (eV)Inferred Oxidation StateReference
Mn 2p₃/₂~642.0Mn³⁺ geologyin.com
Mn 3s Splitting4.6 - 5.4Mn³⁺

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom.

For this compound, Mn K-edge XANES provides detailed information on the electronic structure of the Mn³⁺ ion. The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. Therefore, the position of the Mn K-edge for MnPO₄ can be compared with that of standard compounds like MnO (Mn²⁺) and MnO₂ (Mn⁴⁺) to confirm the +3 oxidation state. Furthermore, the pre-edge features in the XANES spectrum are related to 1s to 3d electronic transitions. The intensity and shape of these features are governed by the local symmetry of the Mn site. In MnPO₄, where the Mn³⁺ ion is in an octahedral environment, these pre-edge peaks provide insight into the p-d hybridization and the local coordination geometry. geologyin.com

Neutron Diffraction for Magnetic Structure Determination and Light Atom Positioning

While X-ray diffraction is sensitive to electron density, neutron diffraction probes the positions of atomic nuclei. This makes it exceptionally useful for accurately locating light atoms, such as hydrogen or deuterium, and for determining the magnetic structure of materials.

A low-temperature time-of-flight neutron powder diffraction study on deuterated this compound monohydrate (MnPO₄·D₂O) has provided a detailed understanding of its magnetic properties. At high temperatures, the compound behaves as a paramagnet. Below a Néel temperature (Tₙ) of 33 K, it undergoes a transition to an antiferromagnetically ordered state. The magnetic structure at 4 K, as determined by neutron diffraction, consists of antiferromagnetic Mn-O-Mn chains running in the direction. The ordered magnetic moments on the Mn³⁺ ions were determined to be 3.52(5) µB and are aligned parallel to the direction. This direct determination of the magnetic structure is crucial for understanding the superexchange interactions that govern the material's magnetic behavior.

PropertyValueReference
Magnetic OrderingAntiferromagnetic
Néel Temperature (Tₙ)33 K
Ordered Magnetic Moment (at 4 K)3.52(5) µB
Magnetic Moment DirectionParallel to
Magnetic StructureAntiferromagnetic Mn-O-Mn chains along

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of this compound (MnPO₄). These methods provide critical data on how the material behaves under controlled heating, revealing information about its decomposition pathways and structural transformations.

Thermogravimetric Analysis (TGA) is employed to measure changes in the mass of a material as a function of temperature. For this compound, TGA is essential for determining its thermal stability and elucidating its decomposition mechanisms. Studies on the hydrated form, this compound monohydrate (MnPO₄·H₂O), show a multi-stage decomposition process. researchgate.net

The anhydrous form of MnPO₄ is sensitive to moisture. wikipedia.org In a dry, inert environment, it decomposes at approximately 400°C. However, the presence of moisture lowers the decomposition temperature to around 250°C. wikipedia.org Depending on the starting material and conditions, other decomposition products such as Manganese(III) metaphosphate (Mn(PO₃)₃) may also be formed at higher temperatures, between 400°C and 600°C. binghamton.eduuctm.edu

Interactive Data Table: TGA Decomposition Stages of this compound

Sample FormTemperature Range (°C)ProcessFinal Product(s)Source(s)
MnPO₄·H₂O~250 - 420Dehydration and ReductionMn₂P₂O₇ researchgate.netwikipedia.org
Anhydrous MnPO₄ (dry)~400DecompositionMn₂P₂O₇ wikipedia.org
Anhydrous MnPO₄ (moist)~250DecompositionMn₂P₂O₇ wikipedia.org
MnPO₄ (general)400 - 600High-Temp DecompositionMn(PO₃)₃ uctm.edu

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique detects thermal events such as phase transitions, crystallization, and decomposition reactions, which manifest as endothermic or exothermic peaks in the DTA curve.

For this compound monohydrate (MnPO₄·H₂O), DTA confirms the multi-stage decomposition process observed in TGA. researchgate.net The thermal analysis reveals distinct events corresponding to dehydration and the subsequent reduction of Mn(III) to Mn(II). researchgate.net Each of these steps is associated with a specific peak on the DTA thermogram, indicating the temperature at which the transformation is most rapid. While detailed peak temperatures and their endothermic or exothermic nature are specific to experimental conditions (like heating rate), the DTA curve provides a clear fingerprint of the material's thermal transformation pathway. The combination of DTA with TGA allows for a comprehensive understanding of the decomposition, correlating mass loss events with their energetic characteristics. researchgate.net

Interactive Data Table: DTA Events for this compound Decomposition

Sample FormObserved Thermal EventCorresponding ProcessSource(s)
MnPO₄·H₂OFirst major peakDehydration (loss of H₂O) researchgate.net
MnPO₄·H₂OSecond major peakReduction (Mn³⁺ → Mn²⁺) and formation of pyrophosphate researchgate.net

Electrochemical Performance and Energy Storage Applications

Electrode Materials for Rechargeable Batteries

Manganese(III) phosphate (B84403) is a promising candidate for cathode materials in next-generation rechargeable batteries, offering advantages in terms of cost and environmental friendliness compared to conventional materials. Research has primarily focused on its application in lithium-ion and sodium-ion battery systems.

In the context of lithium-ion batteries (LIBs), manganese-based phosphates, including derivatives of MnPO4, are considered attractive alternatives to materials like LiCoO2. The olivine-type LiMnPO4, a related compound, is noted for its high operating voltage of 4.1 V, which is well within the electrochemical stability window of common electrolytes and allows for high energy density. However, pure LiMnPO4 suffers from low electronic and ionic conductivities. The transition between LiMnPO4 and MnPO4 during charging and discharging occurs through a two-phase mechanism. Manganese-based cathode materials, in general, are appealing due to their low cost and high energy density.

Manganese(III) phosphate and its derivatives are particularly promising for sodium-ion batteries (SIBs), which are considered a cost-effective alternative to LIBs for large-scale energy storage. Polyanionic compounds like phosphates are advantageous due to their stable three-dimensional frameworks that facilitate ion transport.

NASICON (Na Super Ionic Conductor)-type materials containing manganese are a significant area of research. These materials possess a stable 3D framework that is beneficial for the insertion and de-insertion of sodium ions. However, they often exhibit poor electronic conductivity, which can be improved by strategies such as creating composites with graphene. For instance, a novel NASICON-type compound, Na4MnCr(PO4)3, utilizes the Mn2+/3+ and Mn3+/4+ redox couples and demonstrates a high specific capacity. Another example, Na3MnHf(PO4)3, shows excellent cycling stability by effectively managing the structural changes during sodiation/desodiation. The NaMnPO4 compound, which can be coated with carbon to enhance conductivity, operates through the reversible Mn3+/Mn2+ redox pair. Research into Na4Mn3(PO4)2(P2O7) has revealed a high operating voltage of 3.84 V vs. Na+/Na, attributed to the Mn2+/Mn3+ redox couple, and an impressive energy density.

Table 1: Electrochemical Performance of Various Manganese Phosphate-based Cathode Materials in Sodium-Ion Batteries

Material Redox Couple(s) Initial Discharge Capacity (mAh g⁻¹) Cycling Stability Reference
Na4MnCr(PO4)3/rGO Mn2+/3+, Mn3+/4+, Cr3+/4+ - 63.8% capacity retention after 200 cycles
Na3.5MnTi0.5Cr0.5(PO4)3/C - 137.6 75% capacity retention after 5000 cycles at 2 A g⁻¹
Na4MnCr(PO4)3 Mn2+/3+, Mn3+/4+, Cr3+/4+ 130 88% retention after 20 cycles (in 1.5-4.35V window)
Na3MnHf(PO4)3 Mn2+/3+, Mn3+/4+ - 85.4% capacity retention after 2500 cycles at 10 C
Na4Mn3(PO4)2(P2O7) Mn2+/3+ - 86% retention over 100 cycles at C/5

The electrochemical energy storage in manganese-based phosphate materials is primarily governed by the redox reactions of manganese ions. The key redox couples involved are Mn(II)/Mn(III) and Mn(III)/Mn(IV). The specific operating voltage and capacity of the battery are determined by which of these redox reactions are utilized.

In many sodium-ion battery cathodes, the Mn2+/Mn3+ redox couple is active at a high potential. For example, Na4Mn3(PO4)2(P2O7) exhibits a high redox potential of 3.84 V, which is among the highest reported for manganese-based cathodes. The Na4MnCr(PO4)3 compound leverages both the Mn2+/3+ and Mn3+/4+ redox couples, in addition to the Cr3+/4+ couple, to achieve a high specific capacity. In some amorphous manganese phosphate materials, both the Mn3+/Mn2+ and Mn4+/Mn3+ redox couples can participate in the charge storage process, leading to high capacities. The charge storage mechanism can be complex, involving both cation intercalation and conversion reactions.

The rate performance of a battery is largely dependent on the kinetics of ion migration within the electrode material. The crystal structure of manganese phosphates plays a crucial role in defining the diffusion pathways for ions like Li+ and Na+.

A significant challenge in using manganese-based cathode materials is the structural distortion caused by the Jahn-Teller effect. This effect occurs in high-spin Mn(III) ions (a d4 configuration in an octahedral environment), leading to geometric distortions in the MnO6 octahedra. This distortion can cause irreversible phase transitions and structural degradation, ultimately leading to poor cycling performance.

Several strategies are employed to mitigate the Jahn-Teller effect. One common approach is to substitute a portion of the manganese with other elements. For example, in LiMnPO4, partial substitution of Mn with Fe can suppress the Jahn-Teller effect of Mn3+ and improve structural stability. In NASICON-type materials, the introduction of elements like hafnium can lead to a more symmetrical MnO6 octahedron, thereby inhibiting the distortion. Another strategy involves regulating the average valence state of manganese to reduce the concentration of Mn3+. By maintaining a higher average valence state, the detrimental effects of the Jahn-Teller distortion can be minimized, leading to improved cycling stability. In some cases, the structural changes induced by the Jahn-Teller distortion can unexpectedly open up sodium diffusion channels, thereby increasing ionic mobility.

Materials for Supercapacitors and Pseudocapacitors

Manganese phosphates have also shown potential as electrode materials for supercapacitors, particularly pseudocapacitors, which store charge through fast and reversible Faradaic redox reactions at the electrode surface. The strong P-O covalent bonds in the phosphate group contribute to the chemical stability of these materials.

Manganese phosphate (Mn3(PO4)2) has been investigated for its pseudocapacitive behavior. Its open-framework structure with large channels is conducive to good ion conductivity and charge storage. Composites of manganese phosphate with conductive materials like graphene foam have been shown to exhibit enhanced capacitive performance due to the synergistic effect of the faradaic contribution of the phosphate and the improved electrical conductivity from the graphene. For instance, a Mn3(PO4)2/graphene foam composite demonstrated good cycling stability in a KOH electrolyte. Derivatives of manganese organic phosphates, after calcination, have also been explored as supercapacitor electrodes, showing promising specific capacitance. The charge storage mechanism in these materials involves redox reactions at or near the surface of the electrode.

Table 2: Capacitive Performance of Manganese Phosphate-Based Materials in Supercapacitors | Material | Electrolyte | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference | |---|---|---|---|---| | Mn3(PO4)2 | Neutral/Alkaline | 203 / 194 | 0.5 | - | | | Mn-MOP derivative (Mn-0.05-550) | 3 M KOH | 230.9 | 0.5 | ~84% retention after 3000 cycles | | | Cobalt manganese phosphate | 1 M KOH | 128 (in asymmetric device) | 1 | 88% retention over 8000 cycles | |

Pseudocapacitive Behavior and Charge Storage Mechanisms

Unlike electric double-layer capacitors (EDLCs) that store charge electrostatically, pseudocapacitors utilize fast and reversible redox reactions occurring at or near the electrode surface. up.ac.za Manganese phosphates exhibit this pseudocapacitive behavior, storing energy through the multiple oxidation states of manganese. up.ac.zaresearchgate.net

Design of Hybrid Composite Electrodes (e.g., Graphene, MXene)

To overcome the inherently low electrical conductivity of some manganese phosphates, researchers have focused on developing hybrid composite electrodes. researchgate.net Integrating manganese phosphate with highly conductive materials like graphene has proven to be a highly effective strategy. mdpi.com

While extensive research has been conducted on graphene-based composites, the integration of other 2D materials like MXenes with manganese phosphate is also a promising area of exploration. mdpi.comrsc.org MXenes offer high conductivity and a hydrophilic surface, which could further enhance ion transport and electrochemical performance. mdpi.comrsc.org A study on nanostructured MXenes synthesized by the in-situ growth of Mn₃(PO₄)₂ on Ti₃C₂ nanosheets has shown potential for electrochemical sensing applications, indicating the viability of such composites. researchgate.net

Table 1: Electrochemical Performance of Manganese Phosphate Hybrid Electrodes

Electrode MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)ElectrolyteCycling Stability (% retention / cycles)Reference
Mn₃(PO₄)₂/100mg GF2700.56 M KOH96% / 10,000 researchgate.net
Pristine Mn₃(PO₄)₂410.56 M KOHNot Reported researchgate.net
Mn₂O₃@COP69.10.11 M H₂SO₄95% / 10,000 nih.gov

Optimization of Morphology and Microstructure for Enhanced Performance

The morphology and microstructure of the electrode material profoundly influence its electrochemical performance. up.ac.za Synthesizing manganese phosphate with controlled nanostructures can lead to significant improvements in energy storage capabilities. Nanostructured materials offer a high surface-to-volume ratio, providing abundant electroactive sites for redox reactions and shortening the diffusion paths for ions and electrons. up.ac.za

Researchers have successfully synthesized various manganese phosphate morphologies, including hexagonal micro-rods, hollow spheres, and nanostructured surfaces with platelike features. researchgate.netresearchgate.net For example, hexagonal micro-rods of Mn₃(PO₄)₂ have been prepared via facile hydrothermal methods. researchgate.net Another study focused on creating nanostructured Mn₃(PO₄)₂ hollow spheres with tunable pore structures, which exhibited a high surface area and enhanced catalytic performance. researchgate.net The engineering and optimization of electrode architecture, such as controlling particle size and morphology, are crucial for maximizing lithium-ion transport and rate capability. azom.comnih.gov

Advanced Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to rigorously evaluate the performance of this compound electrodes and to elucidate the underlying charge storage mechanisms.

Cyclic Voltammetry (CV) for Electrochemical Activity

Cyclic Voltammetry (CV) is a fundamental technique used to probe the electrochemical activity of electrode materials. ossila.comnih.govacs.org For manganese phosphate-based electrodes, CV curves typically display distinct redox peaks, which are characteristic of pseudocapacitive behavior resulting from Faradaic reactions. nih.govresearchgate.net The shape and position of these peaks provide valuable information about the redox potentials of the Mn ions.

The analysis of CV curves at various scan rates helps in understanding the kinetics of the electrochemical processes. In many manganese-based systems, the quasi-rectangular shape of the CV curves, sometimes with small redox humps, suggests a synergistic combination of both pseudocapacitive and EDLC mechanisms contributing to the total charge storage. nih.gov

Galvanostatic Charge/Discharge (GCD) for Capacity and Cycling Stability

Galvanostatic Charge/Discharge (GCD) measurements are critical for determining key performance metrics of supercapacitor electrodes, including specific capacitance, energy density, power density, and cycling stability. nih.govtechscience.comscispace.com The GCD profiles of manganese phosphate electrodes are typically non-linear and exhibit a symmetric triangular shape, which is another hallmark of pseudocapacitive materials. uq.edu.au

These studies have demonstrated the high specific capacitance achievable with manganese phosphate composites. For example, a Mn₃(PO₄)₂/graphene foam electrode delivered a specific capacitance of 270 Fg⁻¹ at 0.5 Ag⁻¹. researchgate.net Furthermore, GCD cycling is used to assess the long-term stability of the electrode. An asymmetric device using the Mn₃(PO₄)₂/GF composite as the positive electrode retained 96% of its initial capacitance after 10,000 charge-discharge cycles, highlighting its excellent structural and chemical stability. researchgate.net

Table 2: Galvanostatic Charge-Discharge Performance of Manganese Phosphate Materials

MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Capacitance RetentionReference
Mn₃(PO₄)₂/100mg GF2700.596% over 10,000 cycles (asymmetric device) researchgate.net
Mn₂O₃ (calcined at 300°C)273.30.582.07% over 10,000 cycles (asymmetric device) bgu.ac.il

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer and ion diffusion processes within the electrode and at the electrode-electrolyte interface. xmu.edu.cnmdpi.com The resulting Nyquist plot provides insight into several key resistances.

The intercept of the plot on the real axis at high frequency represents the equivalent series resistance (Rs), which includes the ionic resistance of the electrolyte, the intrinsic resistance of the active material, and the contact resistance. up.ac.za A semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct), which is related to the kinetics of the Faradaic reactions. A smaller semicircle indicates faster charge transfer. The straight line in the low-frequency region, known as the Warburg impedance, is associated with the diffusion of ions within the electrode pores. up.ac.za

For Mn₃(PO₄)₂/GF composites, EIS studies have shown that the addition of graphene foam significantly reduces the Rs value from 0.52 Ω for the pristine material to 0.25 Ω for the composite, confirming the enhanced conductivity. up.ac.za The absence of a noticeable semicircle in the Nyquist plot for these electrodes suggests a very low charge transfer resistance, which contributes to their excellent capacitive behavior. up.ac.za

Table 3: Key Parameters from EIS Analysis of Manganese Phosphate Electrodes

Electrode MaterialSolution Resistance (Rs) (Ω)Charge Transfer Resistance (Rct)Reference
Pristine Mn₃(PO₄)₂0.52Low (no noticeable semi-circle) up.ac.za
Mn₃(PO₄)₂/50mg GF0.40Low (no noticeable semi-circle) up.ac.za
Mn₃(PO₄)₂/100mg GF0.25Low (no noticeable semi-circle) up.ac.za
Mn₃(PO₄)₂/150mg GF0.50Low (no noticeable semi-circle) up.ac.za

Potentiodynamic Polarization for Corrosion Resistance in Coatings

Potentiodynamic polarization is a crucial electrochemical technique used to evaluate the corrosion resistance of materials, including steel surfaces treated with manganese phosphate coatings. This method involves changing the potential of a sample and measuring the resulting current to understand its corrosion behavior when exposed to a corrosive environment. The primary parameters derived from these studies are the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower corrosion current density and a more positive corrosion potential generally indicate better corrosion resistance.

Manganese phosphate coatings are recognized for their superior hardness and corrosion resistance compared to zinc and iron phosphates. ijacskros.commdpi.com These coatings act as a protective barrier on steel substrates, and their effectiveness can be significantly influenced by various factors such as surface preparation and the inclusion of additives in the phosphating solution. ijacskros.commdpi.com

Research on high-strength low-alloy (HSLA) steels has demonstrated the effectiveness of manganese phosphate coatings in enhancing corrosion resistance in chloride-containing environments, which simulate aggressive sea atmospheres. mdpi.com Studies have shown that the formation of a uniform manganese phosphate coating can lead to a substantial decrease in the corrosion rate. For instance, on a ground steel surface, a manganese phosphate coating resulted in an almost 17-fold reduction in the corrosion rate. mdpi.com The mechanical barrier provided by the coating impedes the diffusion of oxygen to the base metal's surface, thereby slowing down the corrosion process. mdpi.com

The addition of certain non-ferrous metal oxides, such as titanium dioxide, to the manganese phosphate coating system has been explored to further improve corrosion protection. ijacskros.com The presence of such additives can lead to a more compact, denser, and less porous coating, which in turn enhances corrosion resistance. ijacskros.com Potentiodynamic polarization studies have shown that coatings with higher concentrations of these additives exhibit a shift to a more positive corrosion potential and a decrease in corrosion current density. ijacskros.com

The following table summarizes the electrochemical corrosion characteristics of S355J2 steel with different surface treatments, as determined by potentiodynamic polarization in a 0.1 M NaCl solution. mdpi.com

Electrochemical Corrosion Characteristics of S355J2 Steel

Surface Treatment Ecorr (mV) icorr (µA/cm²)
Ground -487 2.50
Ground and Phosphated -399 0.15
Sandblasted -537 3.32
Sandblasted and Phosphated -479 0.26

This table is interactive. You can sort and filter the data by clicking on the column headers.

In another study, the effect of additives on manganese phosphate coatings was investigated in a 0.5 M KCl solution. The results further underscore the role of coating composition in corrosion protection.

Corrosion Parameters of Manganese Phosphate Coatings

Coating Type Ecorr (V) icorr (µA/cm²)
Uncoated Sample -0.572 0.5148
Coated with 1 g/L Additive -0.495 0.3079

This table is interactive. You can sort and filter the data by clicking on the column headers.

These findings from potentiodynamic polarization studies consistently demonstrate that manganese phosphate coatings significantly enhance the corrosion resistance of steel substrates. The protective properties of these coatings can be further optimized through careful control of surface preparation and the incorporation of beneficial additives into the coating formulation.

Catalytic Activity and Reaction Mechanisms of Manganese Iii Phosphate

Manganese(III) phosphate (B84403) and related manganese phosphate compounds exhibit significant catalytic activity in two key areas of chemical research: water oxidation, a critical process for artificial photosynthesis and renewable energy systems, and the mimicry of superoxide (B77818) dismutase, an essential enzyme for mitigating oxidative stress. This article explores the catalytic functions and underlying reaction mechanisms of these compounds.

Material Science Applications

Adsorption Phenomena

Currently, there is limited specific research data available in peer-reviewed literature concerning the adsorption phenomena and capabilities of pure Manganese(III) phosphate (B84403). While related manganese compounds, such as manganese oxides, have been investigated for their ability to adsorb various substances, including phosphates from aqueous solutions, the distinct properties of MnPO₄ as an adsorbent remain an area requiring further scientific exploration.

Functional Ceramics and Dielectrics

Manganese(III) phosphate is utilized in the formulation of functional ceramics. The hydrated form, particularly MnPO₄·H₂O (serrabrancaite), serves as a precursor material. Through controlled thermal treatment at temperatures around 600°C, nanocrystalline serrabrancaite can be converted into crystalline manganese pyrophosphate (Mn₂P₂O₇), a compound of interest in ceramic applications. The particle sizes for the initial MnPO₄·H₂O and the resulting Mn₂P₂O₇ have been reported in the nanometer range, which is a critical factor for the properties of the final ceramic material.

While inorganic phosphates are known for their valuable physicochemical properties, specific data on the dielectric constant and dielectric loss of pure this compound ceramics are not extensively documented in current literature. However, research into phosphate glasses containing manganese ions indicates that the introduction of manganese can enhance the electrical stability of the glass network. This suggests a potential for this compound to contribute favorably to the insulating characteristics of ceramic and glass-ceramic materials.

Magnetic Properties and Phenomena

The magnetic behavior of materials containing this compound is a subject of significant scientific interest, revealing properties that are closely linked to its crystal structure.

Paramagnetism and Antiferromagnetism

Research has been conducted on a template-free layered this compound, Na₃MnH(P₀.₉O₄)₂. acs.orgua.pt This compound demonstrates paramagnetic behavior at temperatures above 50 K. acs.orgua.pt The effective paramagnetic moment has been measured at 4.85(3) μB, which confirms the Mn³⁺ valence state of the manganese ions. acs.orgua.pt As the temperature is lowered, this material exhibits antiferromagnetic short-range-order effects below 26.5 K. acs.orgua.pt

PropertyValueReference
Magnetic BehaviorParamagnetic (> 50 K) acs.orgua.pt
Effective Paramagnetic Moment4.85(3) μB acs.orgua.pt
Magnetic OrderingAntiferromagnetic short-range-order (< 26.5 K) acs.orgua.pt

Influence of Crystal Structure on Magnetic Ordering

The crystal structure of this compound compounds plays a critical role in determining their magnetic properties. In the layered compound Na₃MnH(P₀.₉O₄)₂, the structure consists of [Mn(P₀.₉O₄)₂]∞ layers. acs.orgua.ptacs.org These layers are composed of isolated MnO₆ octahedra that are connected at their corners by asymmetric PO₄ tetrahedra. acs.orgua.ptacs.org The interconnection between these layers is maintained by sodium cations. acs.orgua.pt

The Mn³⁺ ion has a high-spin d⁴ electron configuration, which in an octahedral environment, leads to a degenerate electronic ground state. This degeneracy is lifted by a geometric distortion known as the Jahn-Teller effect. wikipedia.orglibretexts.org In the monoclinic structure of this compound monohydrate (MnPO₄·H₂O), this distortion is significant at the octahedral manganese center. acs.orgup.ac.za This effect, which involves the elongation or compression of bonds, influences the orbital overlap and the magnetic exchange interactions between neighboring manganese ions, directly impacting the transition from paramagnetic to antiferromagnetic ordering at low temperatures.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Na₃MnH(P₀.₉O₄)₂TriclinicP1̅Layers of isolated MnO₆ octahedra acs.orgua.ptacs.org
MnPO₄ (Purpurite)Orthorhombic-Olivine (B12688019) structure
MnPO₄·H₂O (Serrabrancaite)Monoclinic-Distorted MnO₆ octahedra (Jahn-Teller effect) acs.org

Luminescent Materials Development

The development of luminescent materials based on this compound is an emerging area. While extensive research has focused on the luminescence of Mn²⁺ and Mn⁴⁺ ions in various host lattices, the properties of Mn³⁺ are less characterized. However, the ligand field of Manganese(III) is known to be sensitive to external stimuli, which can directly influence its photophysical properties, potentially allowing for the regulation of luminous colors. epa.gov

The natural anhydrous form of this compound, purpurite, is noted for its intense reddish-purple color, which is a direct result of the Mn³⁺ ion. Studies on purpurite indicate that it generally has weak to non-existent fluorescence. However, some specimens may exhibit a pale red luminescence when exposed to longwave ultraviolet light. The mineral also displays strong pleochroism, appearing in different colors from violet to lavender to pale yellow when viewed from different angles.

PropertyObservation for Purpurite (MnPO₄)Reference
ColorDeep rose to reddish purple
LuminescenceGenerally weak to non-existent
FluorescenceMay show pale red under longwave UV
PleochroismDistinct (violet to lavender to pale yellow)

Coatings for Surface Protection

This compound hydrate (B1144303) is utilized in the synthesis of pigments and coatings, valued for its color and durability.

A major industrial application is in "manganese phosphating," a conversion coating process applied to iron and steel surfaces to provide corrosion and wear resistance. This process involves immersing the metal part in a heated, acidic bath containing manganese salts and phosphoric acid. The chemical reaction results in the deposition of a fine, dense crystalline layer of manganese phosphate on the metal surface. While the bath typically contains Mn(II) ions, the final coating is a complex layer that can include mixed-valence species and iron from the substrate. These coatings are not pure Mn(III)PO₄ but are a critical application of manganese phosphate chemistry for surface protection.

The primary benefits of manganese phosphate coatings include enhanced corrosion protection, improved lubricity and wear resistance for moving parts, and providing an excellent anchor for subsequent painting or oiling. The porous nature of the coating allows it to absorb and retain lubricants, which is particularly beneficial for components like gears, bearings, and engine parts.

Advantage of Manganese Phosphate CoatingsDescription
Corrosion ProtectionForms a non-metallic, corrosion-resistant barrier on steel surfaces.
Wear Resistance & Reduced FrictionProvides a durable layer that minimizes metal-to-metal friction, preventing galling and scoring.
Lubricant RetentionThe porous crystalline structure absorbs and holds oils and lubricants, improving performance of moving parts.
Adhesion BaseCreates an excellent surface for the adhesion of paints, oils, or other final finishes.

Anti-Corrosion Coatings on Metal Substrates

Manganese phosphate coatings are a type of conversion coating applied to ferrous metal surfaces to provide robust protection against corrosion. mdpi.comwikipedia.org This treatment forms a non-metallic, crystalline layer of insoluble manganese phosphate that is integral to the metal surface. researchgate.net The coating is known for its excellent corrosion resistance, particularly in humid and saline environments, often outperforming iron and zinc phosphate alternatives. gas-sensing.comfishersci.fi

The protective layer functions as a physical barrier, inhibiting the electrochemical reactions that lead to rust and degradation of the underlying metal. chemrxiv.org These coatings are highly adherent and can serve as an excellent base for subsequent layers of paint, oil, or wax, further enhancing their protective capabilities. wikipedia.org The oil-absorbent nature of the dark gray to black finish also improves the lubricating properties of treated parts. mdpi.com Industries such as automotive, aerospace, and firearms manufacturing widely utilize manganese phosphate coatings to extend the service life and reliability of metal components like bolts, springs, and various moving parts. mdpi.comgas-sensing.com

Key Properties of Manganese Phosphate Anti-Corrosion Coatings
PropertyDescriptionPrimary Benefit(s)
Corrosion ResistanceForms a stable, insoluble phosphate layer on the metal surface. researchgate.netExcellent protection against rust, especially in harsh environments. gas-sensing.comfishersci.fi
AdhesionCreates a strong bond with the metal substrate. wikipedia.orgProvides a durable base for paints, oils, and other finishes. wikipedia.orgchemrxiv.org
Wear ReductionReduces friction between moving parts due to its oil-absorptive properties. mdpi.comresearchgate.netEnhances durability and longevity of components. mdpi.com
AppearanceProduces a uniform, dark gray to black, non-reflective finish. mdpi.comgas-sensing.comSuitable for applications where reduced light glare is needed. wikipedia.org

Influence of Surface Pretreatment on Coating Quality

The efficacy of a manganese phosphate coating is critically dependent on the meticulous preparation of the metal substrate. mdpi.com A thorough pretreatment process is essential to ensure a strong bond and a uniform, high-quality coating. mdpi.com This process typically involves several stages, beginning with the removal of contaminants such as oils, rust, and any previous coatings from the metal surface. mdpi.com

Mechanical surface treatments also play a significant role in the final quality of the coating. Research on S355J2 high-strength low-alloy (HSLA) steel has shown that the method of surface pretreatment directly impacts the morphological and corrosion-resistant properties of the subsequent manganese phosphate layer. fishersci.fi For instance, grinding the steel surface prior to phosphating results in a more uniform coating with a consistent crystal size, lower porosity, and fewer defects compared to surfaces pretreated by sandblasting. fishersci.fi While manganese phosphating improves corrosion resistance on surfaces prepared by either method, the negative impact of sandblasting on surface properties can persist, leading to a less effective protective barrier. fishersci.fi This underscores the importance of selecting an appropriate pretreatment method to achieve optimal coating performance.

Effect of Surface Pretreatment on Manganese Phosphate Coating Quality on S355J2 Steel
Pretreatment MethodObserved Coating CharacteristicsImpact on Corrosion Properties
GrindingHigher uniformity of coating and crystal size; lower porosity and defect occurrence. fishersci.fiSuperior enhancement of corrosion resistance. fishersci.fi
SandblastingIncreased surface roughness, less uniform coating. fishersci.fiImproves corrosion resistance over untreated steel, but is negatively influenced by the rougher surface. fishersci.fi

Insulation Coatings for Soft Magnetic Composites

In the field of soft magnetic composites (SMCs), manganese phosphate serves as a crucial insulating material. SMCs are ferromagnetic powders coated with an electrical insulation layer, designed to reduce eddy current losses in electromagnetic applications. gas-sensing.comteledynegasandflamedetection.com Manganese phosphate coatings are particularly advantageous due to their thermal stability, which is superior to that of traditional iron phosphate coatings. gas-sensing.com

Sensor Development

Currently, there is limited direct research available on the application of this compound as a primary sensing element in the development of chemical or biological sensors. While manganese-based compounds and various phosphates are utilized in sensor technology, specific studies focusing on MnPO₄ for this purpose are not prevalent in the reviewed literature.

Pigmentary Applications and Color Properties

This compound is associated with the production of violet pigments. ato.comresearchgate.net The most well-known of these is Manganese Violet, which is chemically identified as ammonium (B1175870) manganese(III) pyrophosphate (NH₄MnP₂O₇). ato.comresearchgate.net This synthetic inorganic pigment is valued for its vibrant purple hue, excellent lightfastness, and permanence. ato.com The color of Manganese Violet arises from the distorted octahedral arrangement of the manganese(III) ion within the crystal structure. ato.com

The historical use of Manganese Violet dates back to the 19th century, and it has been employed by notable artists. ato.com Beyond fine arts, its stable and non-toxic properties have led to its use in cosmetics for coloring products like eyeshadow and lipstick. ato.com Research has also explored the synthesis of other manganese phosphate-based pigments, where partial substitution of manganese with other elements like cobalt can be used to modify the color, aiming to produce more reddish or vivid purple hues. thermofisher.com These studies evaluate properties such as hue, acid and base resistance, and hiding power to develop new pigments for various applications. thermofisher.com

Properties of Manganese Violet Pigment
PropertyDescription
Chemical FormulaNH₄MnP₂O₇ (Ammonium Manganese(III) Pyrophosphate). ato.comresearchgate.net
ColorVibrant purple. ato.com
StabilityExcellent lightfastness and resistance to heat up to 250°C. researchgate.net
SynthesisCan be prepared by heating a mixture of manganese oxide, phosphoric acid, and ammonium dihydrogen phosphate. researchgate.net

Molecular Sieve Design

Manganese phosphate has been incorporated into the design of molecular sieves, which are materials with porous structures of a precise and uniform size, used for separating molecules. Specifically, a manganese-containing aluminosilicate (B74896) phosphate molecular sieve has been synthesized using a conventional hydrothermal method.

In this synthesis, manganese acetate (B1210297) serves as the source of manganese, which is integrated into the aluminosilicate phosphate framework. The process involves using an organic templating agent, n-butylamine, to direct the formation of the porous structure under controlled pH, temperature, and time conditions. The resulting manganese phosphate aluminosilicate molecular sieve demonstrates good thermal stability, a critical property for applications in catalysis and separation processes that may occur at elevated temperatures. The inclusion of manganese in the molecular sieve structure can introduce unique catalytic or adsorptive properties, expanding the potential applications of these materials beyond traditional aluminosilicate zeolites.

Environmental Research and Remediation

Wastewater Treatment and Heavy Metal Removal

The contamination of water sources with heavy metals and organic pollutants is a significant environmental concern. Manganese compounds are being explored for their utility in various wastewater treatment processes designed to remove these harmful substances.

Coagulation and flocculation are fundamental processes in water treatment, where chemicals are added to destabilize and aggregate suspended particles, facilitating their removal. While common coagulants include aluminum and iron salts, research into wastewater from industrial processes like manganese phosphate (B84403) coating provides insight into relevant treatment methodologies. Studies on treating such effluents have primarily employed iron(III) chloride as the coagulant to remove pollutants, rather than using manganese(III) phosphate itself as the active coagulating agent. pjoes.comresearchgate.net The process typically involves neutralizing the wastewater and then adding a coagulant and a flocculant to promote the settling of suspended solids. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water through oxidation with highly reactive hydroxyl radicals (•OH). rsc.org Trivalent manganese (Mn(III)) species have been shown to play a key role in promoting sulfate (B86663) radical-based AOPs (SR-AOPs). researchgate.net

Manganese(III) oxyhydroxides and oxides, such as α-Mn2O3 and γ-MnOOH, are effective catalysts for activating peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS). researchgate.net This activation generates powerful oxidizing agents, including sulfate radicals (SO4•−), hydroxyl radicals (•OH), and non-radical species like singlet oxygen (¹O₂). researchgate.net These reactive species can degrade a wide range of recalcitrant organic pollutants present in wastewater. frontiersin.orgpreprints.org The catalytic performance of manganese oxides in these processes can be influenced by factors such as their crystal structure and the pH of the solution. researchgate.net

In Fenton-like reactions, manganese compounds can catalyze hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.govacs.org This process is considered an effective method for treating wastewater containing various organic contaminants. mdpi.com Research has also explored combined treatments, such as coagulation followed by ozonation and the Fenton reaction, for wastewater originating from manganese phosphate coating processes, demonstrating effective removal of both heavy metals and biogenic compounds. pjoes.comresearchgate.net

Sorption is a process where a substance accumulates on the surface of a solid material (adsorbent). Manganese-based materials are recognized for their potential as effective adsorbents for heavy metal removal from aqueous solutions due to their high surface area and reactive surface sites. dbc.wroc.pl

While specific adsorption data for this compound is limited in the reviewed literature, extensive research has been conducted on various manganese oxides and manganese-modified materials. These materials have demonstrated significant capacity for adsorbing heavy metals such as copper (Cu), nickel (Ni), cobalt (Co), and rare-earth elements. mdpi.comnih.govmdpi.com For instance, nano-manganese dioxide (nano-MnO₂) has shown a high adsorption capacity for copper, and its combination with biochar can further enhance this capability. mdpi.com The efficiency of these manganese-based sorbents is often attributed to mechanisms like ion exchange and the formation of surface complexes. nih.gov

The table below summarizes the maximum adsorption capacities (q_max) of various manganese-based adsorbents for different heavy metals as reported in the literature. It is important to note that these values are for manganese oxides and composite materials, as specific data for pure this compound was not available in the reviewed sources.

Table 1: Maximum Adsorption Capacity (q_max) of Various Manganese-Based Sorbents for Heavy Metals

Adsorbent Material Heavy Metal Maximum Adsorption Capacity (q_max) (mg/g) Reference
Nano-MnO₂–Biochar Composites Copper (Cu) 142.02 mdpi.com
Nano-MnO₂ Copper (Cu) 93.91 mdpi.com
Permanganate-Modified Bamboo Biochar Manganese (Mn) 21.277 nih.gov
MnO₂-Coated Zeolite Manganese (Mn) 13.41 dntb.gov.ua
Biotic Hydrous Manganese Oxide (HMO) - Stagonospora sp. Cobalt (Co) >80% removal over 31 days nih.gov
Biotic Hydrous Manganese Oxide (HMO) - P. sporulosa Cobalt (Co) ~68% removal over 31 days nih.gov
Biotic Hydrous Manganese Oxide (HMO) Nickel (Ni) ~30% removal over 31 days nih.gov

Manganese Toxicity and Tolerance in Biological Systems

While manganese is an essential micronutrient for plants, excessive concentrations in the soil can be toxic, inhibiting growth and disrupting physiological processes. researchgate.netresearchgate.net Plants have evolved various mechanisms to tolerate high levels of manganese, and these strategies are of great interest for phytoremediation—the use of plants to clean up contaminated environments. researchgate.net

Phytoremediation of manganese-contaminated soils involves plants that can either accumulate large amounts of manganese in their tissues (phytoextraction) or stabilize it in the soil, reducing its bioavailability (phytostabilization). researchgate.net Plants tolerant to high manganese levels employ several detoxification strategies. researchgate.net

Key mechanisms for manganese tolerance within the plant include:

Compartmentalization: Excess manganese is sequestered in vacuoles and cell walls, particularly in the leaves and roots, to isolate it from sensitive metabolic processes in the cytoplasm.

Chelation: Manganese ions are bound by organic acids, such as citrate, malate, and oxalate, forming less toxic complexes. nih.gov

Antioxidant Defense: Plants activate antioxidant enzymes to mitigate the oxidative stress caused by excess manganese. nih.gov

The rhizosphere, the soil region immediately surrounding plant roots, is a critical zone for plant-microbe interactions that can influence manganese availability and uptake. Plant roots can exude protons and organic acids, which can alter soil pH and solubilize manganese minerals, making them more available for uptake. Concurrently, some soil microorganisms can either oxidize or reduce manganese, thereby affecting its solubility and plant availability. Plant growth-promoting microbes (PGPMs) can enhance phytoremediation by improving plant health and growth in contaminated soils and by altering the bioavailability of heavy metals. mdpi.com

A significant mechanism for manganese tolerance in certain plants is the precipitation of manganese phosphate in the rhizosphere. This process effectively immobilizes manganese on the root surface, preventing its excessive uptake into the plant.

Research on the manganese hyperaccumulator Phytolacca americana (pokeweed) has provided direct evidence for this phenomenon. In hydroponic experiments where pokeweed was exposed to high levels of manganese, the following observations were made:

The pH of the nutrient solution increased from approximately 4.5 to 5.6.

Following the pH increase, insoluble white crystals formed on the root surface.

X-ray diffraction (XRD) and elemental analysis identified these crystals as manganese phosphate, with a molecular formula of (Mn,Fe)₃(PO₄)₂·4H₂O.

This process demonstrates a novel defense strategy where the plant, in a phosphate-rich environment, can exclude excess manganese by precipitating it as insoluble manganese phosphate on its roots. This rhizospheric precipitation is a key tolerance mechanism, allowing the plant to survive in manganese-rich soils.

Geochemical Cycling and Environmental Fate in Phosphate-Rich Systems

The geochemical cycling of manganese is intricately linked with the phosphorus cycle, particularly in sedimentary and aquatic environments. The process is largely governed by redox conditions, which dictate the speciation and mobility of both elements. In oxic (oxygen-rich) environments, manganese predominantly exists in its higher oxidation states, Mn(III) and Mn(IV), as insoluble oxyhydroxides. These manganese oxides can effectively sequester dissolved phosphate through adsorption, playing a crucial role in limiting phosphorus bioavailability in the water column. nih.govresearchgate.net

Conversely, under anoxic (oxygen-deficient) conditions, typically found in deeper water layers or within sediments, these manganese (and iron) oxides undergo reductive dissolution. nih.gov This process releases the more soluble Mn(II) into the porewater or overlying water. researchgate.net Crucially, this reduction also liberates the previously bound phosphate, increasing its concentration in the water and potentially contributing to eutrophication. nih.govyoutube.com This dynamic interplay creates a cycle where manganese and phosphate are buried together in sediments and can be remobilized under changing oxygen levels. nih.gov

The formation of distinct manganese phosphate minerals is also a key aspect of its environmental fate. In brackish coastal sediments, for instance, analyses have identified the presence of Mn(II) phosphates contributing to phosphorus sequestration in layers just below the sediment-water interface. nih.gov The presence of manganese carbonates, such as calcic rhodochrosite, in anoxic sediments is another important sink for manganese. These minerals form when high concentrations of dissolved Mn(II), resulting from the dissolution of surface oxyhydroxides, react with carbonate ions derived from decomposing organic matter. researchgate.net

FactorInfluence on Manganese Phosphate Cycling
Redox Potential (Oxygen Level) High oxygen promotes insoluble Mn(III/IV) oxides that bind phosphate; low oxygen leads to reductive dissolution, releasing both Mn(II) and phosphate. nih.govresearchgate.net
pH Affects the rate of manganese oxidation and the solubility of phosphate minerals.
Microbial Activity Bacteria mediate both the oxidation of Mn(II) and the reduction of Mn(III/IV) oxides, directly influencing the cycle. wikipedia.org
Organic Matter Decomposition consumes oxygen, creating anoxic conditions, and provides carbonate for the formation of manganese carbonate minerals. researchgate.net
Phosphate Concentration High phosphate levels in wastewater can lead to the formation of manganese-phosphate complexes. mdpi.com

Utilization of Manganese-Rich Waste in Environmental Applications

Significant quantities of manganese-rich waste are generated globally from industrial activities, most notably from the production of electrolytic manganese metal (EMM). This waste, known as electrolytic manganese residue (EMR), is a hazardous solid waste that poses substantial environmental risks due to its large volume and the presence of soluble pollutants like manganese and ammonia (B1221849) nitrogen. bohrium.commdpi.com Improper disposal in landfills can lead to soil and groundwater contamination. mdpi.com Consequently, extensive research has focused on the remediation and resource utilization of EMR and other manganese-rich wastes. bohrium.com

A primary application for these wastes is in the production of construction materials . EMR contains significant amounts of soluble sulfate, which can be used to create building materials such as unburned bricks, autoclaved bricks, and as an additive in cement and concrete. mdpi.com For example, EMR has been successfully blended with fly ash and clinker to create cementitious materials, demonstrating its potential to reduce the environmental impact of industrial waste while lowering production costs for building supplies. researchgate.netresearchgate.net

Another significant avenue is the use of manganese-rich waste in agriculture . EMR is rich in manganese, an essential micronutrient for plants that plays a key role in photosynthesis and enzyme activation. mdpi.com This makes it a valuable resource for producing fertilizers. mdpi.comresearchgate.net Nonferrous applications of manganese also include components for plant fertilizers and animal feed. nih.gov

Functional materials represent a higher-value application. Research has explored the recovery of high-purity manganese compounds like hausmannite (trimanganese tetraoxide) from manganese-rich sludge. acs.org This involves processes like acid leaching followed by hydrothermal treatment to separate impurities. acs.org The resulting manganese carbonate can be used in electrochemical devices, as catalysts, or as adsorbents to remove other heavy metals from the environment, achieving a secondary recycling and reuse of the manganese. nih.gov

Furthermore, manganese-rich industrial wastes are being investigated for direct environmental remediation . The Chvaletice Manganese Project in the Czech Republic, for example, is a large-scale waste recycling and remediation project focused on reprocessing old mine tailings. The goal is to extract high-purity manganese products while simultaneously cleaning up a source of water and ground pollution. mn25.ca Various treatment technologies are employed to manage EMR, including hydrometallurgy, pyrometallurgy, and solidification, to safely recover valuable elements and neutralize hazardous components. bohrium.com

Waste SourceEnvironmental ApplicationResearch Finding / Example
Electrolytic Manganese Residue (EMR) Construction MaterialsUsed to produce unburned bricks, cement additives, and concrete additives. mdpi.com Blended with fly ash to create cementitious materials. researchgate.net
Electrolytic Manganese Residue (EMR) AgricultureUtilized in fertilizer production due to its high content of manganese, a crucial plant micronutrient. mdpi.comresearchgate.net
Manganese-Rich Sludge Functional MaterialsRecycled into high-purity hausmannite (Mn3O4) via acid leaching and hydrothermal separation of impurities. acs.org
Mine Tailings Site Remediation & Resource RecoveryThe Chvaletice Project reprocesses tailings to produce high-purity manganese products and remediate historical contamination. mn25.ca
General Industrial Waste Value-Added ProductsBioleaching techniques have achieved up to 98.1% manganese extraction efficiency from EMR for reuse. researchgate.net

Future Research Directions

Exploration of Novel Manganese(III) Phosphate (B84403) Compositions and Hybrid Materials

Future research will likely delve into the synthesis and characterization of novel manganese(III) phosphate compositions with unique crystal structures and properties. This includes the exploration of new synthetic routes to create polymorphs beyond the known α-, β-, and γ-MnHP₂O₇ phases. researchgate.net A promising area of investigation is the development of template-free hydrothermal synthesis methods, which have already led to the discovery of new layered manganese(III) phosphates such as Na₃MnH(P₀.₉O₄)₂. google.com This compound exhibits a triclinic crystal structure with layers of MnO₆ octahedra connected by PO₄ tetrahedra, demonstrating the potential for creating novel framework structures. google.com

The development of hybrid materials incorporating this compound is another exciting frontier. Building on the successful synthesis of protein-manganese phosphate hybrid nanoflowers using collagen as a biotemplate, future work could explore the use of other biomolecules or polymers to create advanced multifunctional materials. acs.orgelectrochemsci.orgmanganese.orguctm.edu These organic-inorganic hybrids could exhibit enhanced catalytic activity, biocompatibility, or self-assembly properties.

Furthermore, the systematic investigation of doping this compound with various cations could unlock new functionalities. While studies on manganese-doped β-tricalcium phosphate have shown that dopants can significantly influence the structural and biological properties of phosphate materials, similar comprehensive studies on this compound are lacking. researchgate.net Future research could focus on introducing different metal ions into the MnPO₄ lattice to tune its electronic, magnetic, and catalytic properties for specific applications.

A summary of representative novel this compound compositions and hybrid materials is presented in the table below.

Compound/Hybrid Material Synthesis Method Key Features Potential Applications
Na₃MnH(P₀.₉O₄)₂Template-free hydrothermal synthesisLayered structure with MnO₆ octahedra and PO₄ tetrahedra. google.comMagnetic materials, catalysts
Collagen-Mn₃(PO₄)₂ hybrid nanoflowersCollagen-templated biomineralizationHierarchical, flower-like nanostructures. acs.orgelectrochemsci.orgmanganese.orguctm.eduCatalysis (e.g., water oxidation)
Doped MnPO₄(Hypothetical) Various doping techniquesTunable electronic, magnetic, and catalytic properties. researchgate.netSpintronics, advanced catalysts

Advanced In Situ Characterization of Reaction Mechanisms and Phase Transformations

A deeper understanding of the formation mechanisms and phase transformations of this compound is crucial for controlling its synthesis and tailoring its properties. Future research should increasingly employ advanced in situ and operando characterization techniques to monitor these processes in real-time. While traditional ex situ methods like powder X-ray diffraction (XRD) and thermal analysis have been used to study the thermal decomposition of manganese(III) phosphates, they provide limited information about the dynamic processes involved. acs.orgwikipedia.org

Techniques such as operando XRD and Raman spectroscopy, which have been successfully applied to study manganese-based phosphate cathode materials in batteries, offer a powerful approach to investigate the synthesis of this compound. google.comelectrochemsci.orguctm.eduresearchgate.net These methods allow for the real-time monitoring of crystal structure evolution and phase changes during a chemical reaction or electrochemical process. By applying these techniques to the synthesis of MnPO₄, researchers could gain valuable insights into nucleation and growth mechanisms, identify transient intermediates, and understand how reaction parameters influence the final product.

For instance, in situ synchrotron XRD could be used to follow the crystallization of MnPO₄ from solution, providing data on the kinetics of formation and the influence of precursors and additives on the crystal structure. Similarly, in situ Raman or infrared spectroscopy could track changes in the local coordination environment of manganese and phosphate ions during synthesis and thermal treatment, shedding light on the mechanisms of phase transformations between different polymorphs.

The table below highlights key advanced characterization techniques and their potential applications in the study of this compound.

Technique Information Gained Relevance to MnPO₄ Research
Operando X-ray Diffraction (XRD)Real-time crystal structure and phase changes. google.comelectrochemsci.orguctm.eduresearchgate.netElucidating reaction pathways and phase transformation mechanisms during synthesis and processing.
In situ Raman SpectroscopyChanges in local vibrational modes and chemical bonding.Monitoring the formation of Mn-O-P linkages and identifying intermediate species.
In situ X-ray Absorption Spectroscopy (XAS)Oxidation state and local coordination environment of Mn ions. wikipedia.orgTracking changes in the electronic structure of manganese during redox reactions and phase transitions.
Real-time Crystallization MonitoringNucleation and crystal growth kinetics. researchgate.netresearchgate.netresearchgate.netOptimizing synthesis conditions to control particle size, morphology, and crystallinity.

Refined Computational Design and Machine Learning Approaches for Material Discovery

Computational modeling and machine learning are poised to revolutionize the discovery and design of new materials, and this compound is no exception. While the application of these methods directly to MnPO₄ is still in its early stages, research on related phosphate materials demonstrates their immense potential.

Density Functional Theory (DFT) calculations can be employed to predict the structural, electronic, and magnetic properties of known and hypothetical this compound compounds. electrochemsci.orgprepchem.commdpi.com Such calculations can help to understand the stability of different polymorphs, the effects of doping on the electronic band structure, and the mechanisms of ion intercalation in battery applications. For example, DFT has been used to investigate the properties of Mn-doped hydroxyapatite (B223615) and λ-MnO₂/graphene composites, showcasing its utility in understanding complex manganese-containing materials. prepchem.commdpi.com The crystal structure of a novel layered this compound has also been solved using ab initio methods based on powder XRD data, highlighting the power of computational techniques in materials characterization. researchgate.net

Machine learning (ML) offers a powerful tool for accelerating the discovery of new phosphate materials with desired properties. By training ML models on existing experimental and computational data, it is possible to predict the properties of new compositions without the need for extensive and time-consuming laboratory work. manganese.orguctm.edu For instance, ML has been successfully used to identify promising high-energy phosphate cathode materials for sodium-ion batteries and to predict the structures of new double phosphate materials for biomedical applications. researchgate.netgoogle.comacs.org A similar approach could be applied to this compound to screen for novel compositions with enhanced catalytic activity, electrochemical performance, or other desirable characteristics.

The table below outlines potential applications of computational and machine learning methods in this compound research.

Methodology Objective Potential Impact
Density Functional Theory (DFT)Predict fundamental properties (structural, electronic, magnetic) of MnPO₄ polymorphs and doped variants. electrochemsci.orgprepchem.commdpi.comGuide experimental synthesis efforts and provide insights into structure-property relationships.
Machine Learning (ML)High-throughput screening of large compositional spaces to identify novel MnPO₄-based materials with target properties. researchgate.netgoogle.comacs.orgAccelerate the discovery of new materials for specific applications, such as catalysis and energy storage.
Ab initio Structure SolutionDetermine the crystal structures of new, complex manganese(III) phosphates from powder diffraction data. researchgate.netEnable the characterization of novel materials that cannot be synthesized as single crystals.

Integration of Manganese(III) Phosphates in Multifunctional Devices

Future research will likely focus on integrating manganese(III) phosphates into multifunctional devices that leverage their unique properties. While current applications are primarily in single-function materials, the potential for creating more complex systems is significant.

In the realm of energy storage, this compound and its hydrate (B1144303) have already demonstrated promise as electrode materials for electrochemical capacitors and as precursors for lithium-ion battery cathodes. acs.orgelectrochemsci.orgmanganese.orgresearchgate.net An important future direction will be to improve the performance of these materials through nanostructuring, the creation of composites with conductive materials like graphene, and the optimization of their morphology. Furthermore, the development of amorphous manganese phosphates for aqueous energy storage opens up new possibilities for flexible and safe energy storage devices. electrochemsci.org

The catalytic activity of this compound is another area ripe for exploration. Its use in asymmetric organic synthesis and its potential as an electrocatalyst for water oxidation and the oxygen reduction reaction suggest that it could be a key component in future catalytic systems. researchgate.netprepchem.comresearchgate.netmdpi.com Research could focus on enhancing the catalytic performance by controlling the number of active Mn³⁺ sites and by creating hybrid materials that facilitate charge transfer and reactant adsorption.

A particularly exciting avenue for future research is the development of truly multifunctional devices that combine the energy storage and catalytic properties of this compound. For example, a device could be designed where a MnPO₄-based supercapacitor powers an integrated sensor for environmental monitoring. Another possibility is a self-powered device that uses a this compound catalyst to degrade pollutants while simultaneously storing the energy generated from this process.

The table below summarizes the current and potential applications of this compound in functional devices.

Device Type Role of MnPO₄ Key Research Directions
SupercapacitorsPseudocapacitive electrode material. acs.orgresearchgate.netNanostructuring, composite formation, and development of amorphous materials for enhanced performance. electrochemsci.org
BatteriesPrecursor for LiMnPO₄ cathodes; potential anode material. manganese.orgOptimization of synthesis to control morphology and improve electrochemical properties.
Catalytic SystemsCatalyst for organic synthesis and electrocatalysis (water oxidation, oxygen reduction). researchgate.netprepchem.comresearchgate.netmdpi.comEnhancing activity through surface engineering and the creation of hybrid catalysts.
Multifunctional Devices(Hypothetical) Integrated energy storage and sensing/catalytic components.Design and fabrication of novel device architectures that combine multiple functionalities.

Sustainable Synthesis Routes and Lifecycle Assessment

As the demand for advanced materials grows, so does the need for sustainable and environmentally friendly manufacturing processes. Future research on this compound must address these concerns by developing green synthesis routes and conducting comprehensive lifecycle assessments.

Traditional synthesis methods for this compound can involve high temperatures, high pressures, and the use of harsh reagents like concentrated nitric acid, which can generate toxic byproducts such as NOx gases. google.comwikipedia.orgprepchem.com A key future research direction is the development of more sustainable synthesis methods that operate under milder conditions and utilize greener reagents. For example, facile precipitation and one-pot hydrothermal methods have been reported for the synthesis of MnPO₄·H₂O and its composites, offering a more environmentally friendly alternative to traditional high-temperature solid-state reactions. researchgate.netelectrochemsci.orgresearchgate.net Another promising approach is the use of normal pressure reflux reactions, which can avoid the high energy consumption and hazardous conditions associated with high-pressure hydrothermal methods. google.com

Beyond the synthesis process itself, a holistic understanding of the environmental impact of this compound requires a comprehensive lifecycle assessment (LCA). An LCA evaluates the environmental footprint of a material from cradle to grave, including raw material extraction, manufacturing, use, and disposal or recycling. While LCAs have been conducted for manganese mining and alloy production, a specific LCA for this compound is needed. manganese.orgresearchgate.netd-nb.inforesearchgate.net This would involve quantifying the energy consumption, greenhouse gas emissions, water use, and waste generation associated with its entire lifecycle. The results of such an assessment would be invaluable for identifying environmental hotspots in the production process and for guiding the development of more sustainable manufacturing practices.

The table below outlines key aspects of sustainable synthesis and lifecycle assessment for this compound.

Area of Focus Key Objectives Examples of Research Directions
Sustainable Synthesis Develop environmentally friendly and energy-efficient synthesis methods.Exploration of aqueous synthesis routes, mechanochemistry, and the use of bio-based reagents. acs.orgresearchgate.netrsc.orgnih.gov
Reduce or eliminate the use of hazardous reagents and the generation of toxic byproducts.Replacement of strong acids and oxidizers with greener alternatives; development of closed-loop synthesis processes.
Lifecycle Assessment (LCA) Quantify the environmental impact of this compound production, use, and disposal.Conduct a comprehensive cradle-to-gate or cradle-to-grave LCA for different synthesis routes. manganese.orgresearchgate.netd-nb.inforesearchgate.netkit.edu
Identify and mitigate environmental hotspots in the material's lifecycle.Optimize synthesis parameters to reduce energy consumption and waste generation; explore recycling and reuse options.

Q & A

Q. How does synthesis temperature influence the structural properties of manganese(III) phosphate?

The synthesis temperature directly determines the degree of phosphate condensation. At 200°C, acidic di- or triphosphates form, while increasing temperatures (e.g., 400°C) yield highly condensed phosphates with a MeO:P₂O₅ molar ratio near 1.0. Higher temperatures (>400°C) may induce phosphorus loss, leading to branched phosphate structures. This necessitates precise thermal control to target specific crystallographic phases for applications like catalysis or energy storage .

Q. What are the common methods for synthesizing this compound-based materials, and what are their methodological trade-offs?

Key methods include:

  • Solid-state synthesis : Simple and scalable but energy-intensive, with irregular particle sizes.
  • Hydrothermal/solvothermal synthesis : Produces high-crystallinity nanoparticles but requires high-pressure equipment.
  • Sol-gel methods : Enables uniform particle distribution but involves prolonged drying/calcination steps.
  • Co-precipitation : Offers rapid synthesis but faces challenges in nanoparticle filtration and waste management. Each method impacts electrochemical performance; for example, solvothermal routes often yield materials with superior rate capabilities (~159 mAh/g at 0.05 C) compared to solid-state methods .

Q. What characterization techniques are critical for analyzing this compound crystallinity and morphology?

  • X-ray diffraction (XRD) : Identifies phase purity and crystallinity (e.g., distinguishing MnPO₄ from Fe-doped variants).
  • Scanning electron microscopy (SEM) : Reveals particle morphology, such as micron-sized secondary aggregates or nanosized primary particles.
  • Phosphorus K-edge XANES : Probes local coordination environments, critical for understanding redox behavior in Mn(III)-phosphate minerals .

Advanced Research Questions

Q. How can ion doping strategies be optimized to enhance the electrochemical performance of this compound cathodes?

Doping with cations (e.g., Mg²⁺, Co²⁺, Na⁺) or anions (e.g., F⁻, N/S-doped carbon coatings) improves Li⁺ diffusion and electronic conductivity. For example:

  • Mg²⁺ doping (LiMn₀.₆Fe₀.₃₉Mg₀.₀₁PO₄/C) achieves 159.6 mAh/g at 0.2 C and 124.5 mAh/g at 10 C.
  • Na⁺ doping reduces lattice strain, enhancing cycling stability (141.7 mAh/g at 0.05 C; 89.5 mAh/g at 5 C). Computational modeling (DFT) is recommended to predict dopant effects on Mn³⁺/Fe²⁺ redox couples .

Q. What methodological approaches address discrepancies in reported electrochemical capacities of this compound composites?

Contradictions often arise from synthesis variables (e.g., carbon coating thickness, doping homogeneity). Mitigation strategies include:

  • Standardized testing protocols : Use identical current rates (e.g., 0.1 C vs. 1 C) and voltage windows.
  • Cross-validation with in situ techniques : Operando XRD or XAS can resolve phase transitions during cycling.
  • Statistical analysis of particle size distributions : SEM-EDS mapping ensures dopant uniformity, addressing capacity variations (e.g., ±5 mAh/g in LiMn₀.₅Fe₀.₅PO₄ composites) .

Q. How do in situ spectroscopic techniques improve understanding of this compound’s redox mechanisms?

  • In situ XAS : Tracks Mn³⁺/Mn²⁺ and Fe³⁺/Fe²⁺ redox shifts during charge/discharge, revealing incomplete Mn activation in high-Mn-content phases.
  • Electron-nuclear double resonance (ENDOR) : Quantifies Mn²⁺ speciation in biological systems, applicable to studying Mn(III)-phosphate interactions in aqueous environments. These techniques clarify capacity fading mechanisms, such as Jahn-Teller distortions in Mn³⁺-rich phases .

Methodological Recommendations

  • Synthesis : Prioritize solvothermal methods for high-rate applications but optimize carbon coating (e.g., 3% N-doped carbon improves capacity retention by 15% at 5 C) .
  • Data Analysis : Use Rietveld refinement for XRD data to quantify amorphous phases and GITT (galvanostatic intermittent titration technique) to calculate Li⁺ diffusion coefficients .
  • Contradiction Resolution : Cross-reference electrochemical data with post-mortem TEM/EDS to identify Mn dissolution or phase segregation.

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